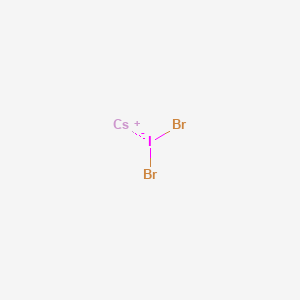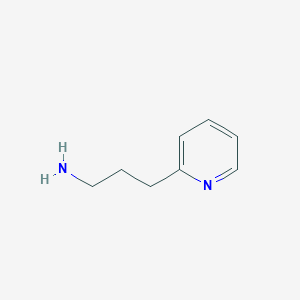
3-(吡啶-2-基)丙烷-1-胺
概述
描述
3-(Pyridin-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It consists of a pyridine ring attached to a three-carbon chain ending in an amine group
科学研究应用
3-(Pyridin-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用机制
Target of Action
The primary target of 3-(Pyridin-2-yl)propan-1-amine is the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, where it mediates the effects of histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions .
Mode of Action
3-(Pyridin-2-yl)propan-1-amine acts as an inverse histamine agonist . It competitively binds to the histamine H1 receptor, competing with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . This blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms associated with excess histamine .
Biochemical Pathways
Upon binding to the H1 receptor, 3-(Pyridin-2-yl)propan-1-amine inhibits the action of histamine, which is involved in a variety of biochemical pathways. Histamine can cause pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction when acting on H1-receptors . By blocking these actions, 3-(Pyridin-2-yl)propan-1-amine can alleviate symptoms of allergies and other conditions where histamine plays a role .
Result of Action
The molecular and cellular effects of 3-(Pyridin-2-yl)propan-1-amine’s action primarily involve the alleviation of symptoms caused by histamine. By blocking the H1 receptor, it can reduce pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with 3-aminopropylamine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 3-(Pyridin-2-yl)propan-1-amine.
Industrial Production Methods
In an industrial setting, the production of 3-(Pyridin-2-yl)propan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-(Pyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated pyridine derivatives or substituted amines.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine: This compound has a similar structure but includes a chlorophenyl group, which can alter its chemical properties and biological activity.
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the functional groups attached, leading to different reactivity and applications.
Uniqueness
3-(Pyridin-2-yl)propan-1-amine is unique due to its specific combination of a pyridine ring and a propylamine chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYRJDSEKCYZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390198 | |
| Record name | 3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15583-16-1 | |
| Record name | 3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-(pyridin-2-yl)propan-1-amine derivatives and how are they typically characterized?
A1: 3-(Pyridin-2-yl)propan-1-amine derivatives are characterized by a propylamine chain linked to a pyridine ring at the 3-position. The amine nitrogen on the propylamine chain is frequently substituted, often with two methyl groups, forming the N,N-dimethyl derivative. Further structural diversity arises from substitutions on the pyridine or phenyl rings.
Q2: How do structural modifications of 3-(pyridin-2-yl)propan-1-amine impact its activity and potential applications?
A2: Structural modifications significantly influence the activity and applications of these compounds. For instance, the presence of a chiral center in 3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine (brompheniramine) leads to distinct isomers with varying pharmacological profiles. [] The synthesis of optically pure D(+)-brompheniramine highlights the importance of chirality in drug development as it often dictates the desired pharmacological effect. [] Additionally, introducing various substituents, such as thiocarbamides, on the phenyl ring can modulate antimicrobial activity. [] This highlights the potential for tailoring the compound's properties by modifying specific structural features.
Q3: Can you elaborate on the analytical methods employed in studying these compounds and their importance in drug development?
A3: Researchers employ various analytical techniques to study 3-(pyridin-2-yl)propan-1-amine derivatives. For example, square wave voltammetry was used to investigate the interaction between N,N-diethyl-p-nitroso aniline and chlorpheniramine maleate. [] This method provided insights into the electrochemical behavior and potential interactions of these compounds. High-performance liquid chromatography (HPLC) was employed to determine the stoichiometric ratio of carmoisine and chlorpheniramine maleate in an ion associate. [] These analytical methods are crucial for understanding drug behavior, quantifying drug concentrations, and ensuring the quality and safety of pharmaceutical formulations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
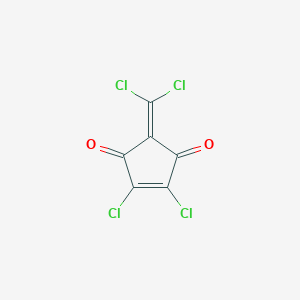
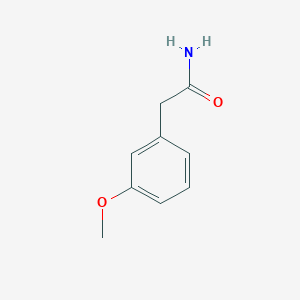
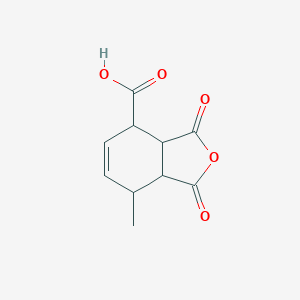
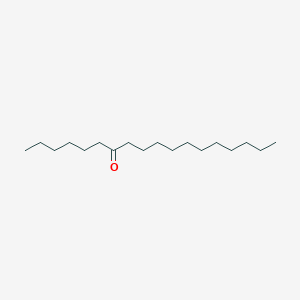
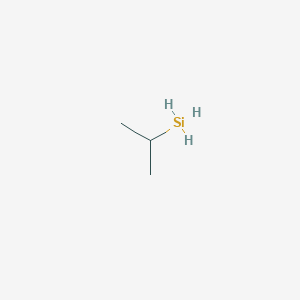
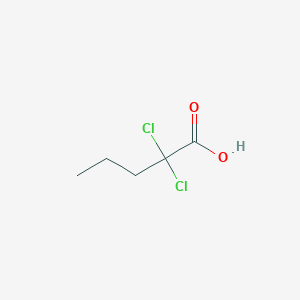
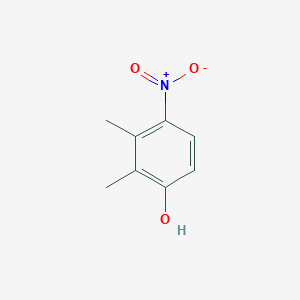
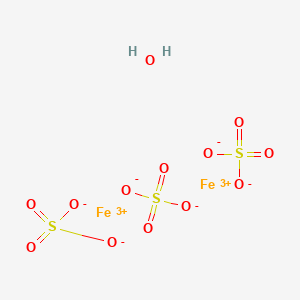

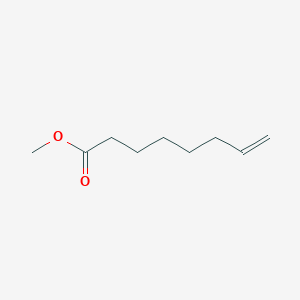
![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)
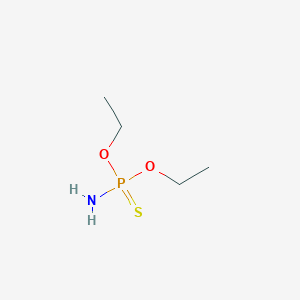
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)
